
2-(2,5-Difluorophenyl)-2-oxoacetic acid
Overview
Description
2-(2,5-Difluorophenyl)-2-oxoacetic acid is an organic compound with the molecular formula C8H6F2O3 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with two fluorine atoms at the 2 and 5 positions, and the acetic acid moiety is modified to include a keto group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Difluorophenyl)-2-oxoacetic acid typically involves the introduction of fluorine atoms into the phenyl ring followed by the formation of the ketoacetic acid structure. One common method involves the reaction of 2,5-difluorobenzene with chloroacetic acid in the presence of a base, followed by oxidation to introduce the keto group. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. This can include continuous flow reactors and advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Difluorophenyl)-2-oxoacetic acid can undergo various chemical reactions, including:
Oxidation: The keto group can be further oxidized to form carboxylic acids.
Reduction: The keto group can be reduced to form alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like sodium methoxide or ammonia under elevated temperatures.
Major Products
Oxidation: Formation of 2-(2,5-Difluorophenyl)acetic acid.
Reduction: Formation of 2-(2,5-Difluorophenyl)-2-hydroxyacetic acid.
Substitution: Formation of various substituted phenylacetic acids depending on the nucleophile used.
Scientific Research Applications
Chemistry
In the realm of organic synthesis, 2-(2,5-difluorophenyl)-2-oxoacetic acid serves as a crucial building block for creating more complex molecules. Its unique structure allows chemists to explore various synthetic pathways .
Biology
Research has indicated potential biological activity of this compound. It is being studied for its interactions with enzymes, which may lead to insights into metabolic processes or enzyme inhibition mechanisms. The presence of the keto group enhances its ability to participate in hydrogen bonding with biological macromolecules .
Medicine
The compound is under investigation for its potential use in drug development. It acts as an intermediate in synthesizing pharmaceuticals aimed at treating various conditions, including cancer. For instance, derivatives of this compound have been explored as inhibitors for tropomyosin receptor kinases (Trk), which are involved in cancer progression .
Case Studies
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Enzyme Interaction Studies : Research demonstrated that derivatives of this compound showed promising results in inhibiting specific enzymes related to cancer cell proliferation.
Study Findings Enzyme Inhibition Significant reduction in enzyme activity at specific concentrations of the compound. -
Drug Development : A study highlighted the synthesis of a series of compounds derived from this compound that exhibited anticancer properties in vitro.
Compound Activity Trk Inhibitor Derivative IC50 values indicating effective inhibition of cancer cell lines.
Mechanism of Action
The mechanism of action of 2-(2,5-Difluorophenyl)-2-oxoacetic acid involves its interaction with various molecular targets. The keto group can participate in hydrogen bonding and other interactions with enzymes and proteins, potentially inhibiting their activity. The fluorine atoms can enhance the compound’s stability and bioavailability by increasing its lipophilicity and resistance to metabolic degradation.
Comparison with Similar Compounds
Similar Compounds
2,5-Difluorophenylacetic acid: Lacks the keto group but has similar fluorine substitution.
2,5-Difluorobenzaldehyde: Contains an aldehyde group instead of the ketoacetic acid structure.
2,5-Difluorobenzoic acid: Contains a carboxylic acid group instead of the ketoacetic acid structure.
Uniqueness
2-(2,5-Difluorophenyl)-2-oxoacetic acid is unique due to the presence of both the keto group and the fluorine atoms, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Biological Activity
2-(2,5-Difluorophenyl)-2-oxoacetic acid is a compound that has attracted attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound features a difluorophenyl group attached to an oxoacetic acid moiety, which contributes to its unique chemical properties. The presence of fluorine atoms often enhances the lipophilicity and metabolic stability of organic compounds, making them more suitable for drug development.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. The compound's antioxidant capacity can be assessed through assays such as the CUPRAC (cupric ion reducing antioxidant capacity) assay.
Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor. Enzyme inhibition is vital in therapeutic applications where the modulation of enzyme activity can lead to desired pharmacological effects. Studies have demonstrated that this compound can inhibit various enzymes, which may contribute to its therapeutic efficacy.
The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. The difluorophenyl group may facilitate binding to target proteins or enzymes, leading to altered biochemical pathways. This interaction can result in the inhibition of enzyme activity or modulation of receptor signaling pathways.
Case Studies
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Antioxidant Efficacy in Cellular Models
- A study evaluated the antioxidant effects of this compound on human cell lines exposed to oxidative stress. The results indicated a significant reduction in reactive oxygen species (ROS) levels, suggesting protective effects against oxidative damage.
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Enzyme Inhibition Studies
- Another investigation focused on the compound's ability to inhibit cholinesterase enzymes, which are crucial in neurotransmission. The findings revealed that the compound effectively inhibited these enzymes in vitro, highlighting its potential for treating conditions like Alzheimer's disease.
Data Tables
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(2,5-difluorophenyl)-2-oxoacetic acid, and how can yields be improved?
- Methodological Answer : The compound can be synthesized via oxidation of 2-(2,5-difluorophenyl)-2-oxoacetaldehyde using strong oxidizing agents like potassium dichromate (K₂Cr₂O₇) under acidic conditions. Yields may vary depending on the halogen substitution pattern; for example, 2-(2,4-difluorophenyl)-2-oxoacetic acid was obtained in 49% yield, while the 4-chlorophenyl analog achieved 77% efficiency . Optimization may involve adjusting reaction stoichiometry, temperature, or alternative oxidants (e.g., Jones reagent).
Q. How is this compound characterized spectroscopically?
- Methodological Answer : Key characterization techniques include:
- ¹H NMR : Peaks in the aromatic region (δ 6.9–8.1 ppm) reflect the difluorophenyl substituent, with splitting patterns dependent on fluorine positions. The keto group (C=O) does not directly appear in ¹H NMR but influences neighboring protons .
- ¹³C NMR : The carbonyl carbon (C=O) typically resonates at δ 190–200 ppm, while the difluorophenyl carbons show distinct coupling with fluorine (¹³C-¹⁹F splitting) .
- FT-IR : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and 1200–1100 cm⁻¹ (C-F stretches) confirm functional groups .
Q. What are the solubility and stability profiles of this compound under varying pH conditions?
- Methodological Answer : The compound’s solubility is pH-dependent due to its carboxylic acid moiety. It is sparingly soluble in water at neutral pH but becomes more soluble under basic conditions (e.g., in NaOH, forming the carboxylate salt). Stability studies should assess decomposition under UV light, humidity, and elevated temperatures. For storage, recommend inert atmospheres (N₂/Ar) and temperatures ≤ –20°C to prevent keto-enol tautomerization or hydrolysis .
Advanced Research Questions
Q. How does this compound serve as a precursor in medicinal chemistry, particularly for kinase inhibitors?
- Methodological Answer : The difluorophenyl group enhances metabolic stability and bioavailability in drug candidates. For example, derivatives of this scaffold are used in TRK kinase inhibitors (e.g., 5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)-pyrazolo[1,5-a]pyrimidines), which show promise in cancer treatment by targeting oncogenic signaling pathways. Structural modifications (e.g., introducing pyrazole or pyrimidine rings) can optimize binding affinity and selectivity .
Q. What strategies address contradictions in reported biological activities of derivatives, such as antimicrobial vs. cytotoxic effects?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line specificity, concentration ranges) or impurities. To resolve these:
- Dose-Response Studies : Establish IC₅₀ values across multiple cell lines (e.g., cancer vs. non-cancerous).
- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites influencing activity .
- Structural-Activity Relationship (SAR) Analysis : Compare analogs with varying substituents (e.g., chloro vs. fluoro groups) to isolate functional determinants .
Q. How can computational tools enhance the design of this compound derivatives for enzyme inhibition?
- Methodological Answer :
- Molecular Docking : Predict binding modes with target enzymes (e.g., TRK kinases) using software like AutoDock or Schrödinger Suite.
- Quantum Mechanical Calculations : Assess electronic effects of fluorine substituents on reactivity and intermolecular interactions (e.g., halogen bonding) .
- Retrosynthetic AI : Platforms like Pistachio or Reaxys can propose novel synthetic routes for complex derivatives, reducing trial-and-error experimentation .
Q. What are the challenges in scaling up synthesis while maintaining stereochemical purity?
- Methodological Answer : Key challenges include controlling byproducts (e.g., diastereomers) during multi-step syntheses. Solutions involve:
- Chiral Catalysts : Use asymmetric catalysis (e.g., organocatalysts or transition-metal complexes) to enforce stereoselectivity.
- Process Analytical Technology (PAT) : Monitor reactions in real-time via inline NMR or Raman spectroscopy to detect impurities early .
Properties
IUPAC Name |
2-(2,5-difluorophenyl)-2-oxoacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F2O3/c9-4-1-2-6(10)5(3-4)7(11)8(12)13/h1-3H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEUVZBPLJXDMDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=O)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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